N-Benzyl-6-methoxypyrimidin-4-amine
Description
Properties
CAS No. |
61667-08-1 |
|---|---|
Molecular Formula |
C12H13N3O |
Molecular Weight |
215.25 g/mol |
IUPAC Name |
N-benzyl-6-methoxypyrimidin-4-amine |
InChI |
InChI=1S/C12H13N3O/c1-16-12-7-11(14-9-15-12)13-8-10-5-3-2-4-6-10/h2-7,9H,8H2,1H3,(H,13,14,15) |
InChI Key |
APFFJGSYBRIMRE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=NC(=C1)NCC2=CC=CC=C2 |
Origin of Product |
United States |
Biological Activity
N-Benzyl-6-methoxypyrimidin-4-amine is a compound of significant interest due to its potential biological activities, particularly in the context of anti-inflammatory and anti-cancer properties. This article reviews the available literature on its synthesis, biological evaluations, and potential therapeutic applications.
Chemical Structure and Synthesis
This compound belongs to a class of pyrimidine derivatives, which are known for their diverse pharmacological activities. The synthesis typically involves the reaction of 6-methoxypyrimidin-4-amine with benzyl halides under appropriate conditions. A detailed synthesis pathway can be outlined as follows:
- Starting Material : 6-Methoxypyrimidin-4-amine.
- Reagents : Benzyl bromide or chloride, base (e.g., potassium carbonate).
- Solvent : Anhydrous DMF or DMSO.
- Conditions : Reflux for several hours followed by purification via recrystallization or chromatography.
Anti-inflammatory Effects
Research indicates that this compound exhibits notable anti-inflammatory properties. In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-1β in activated macrophages . It appears to modulate key signaling pathways involved in inflammation, including the JNK and p38 MAPK pathways, which are crucial for cytokine production during inflammatory responses.
Anticancer Properties
The compound has also been evaluated for its anticancer potential. In several studies, it demonstrated cytotoxic effects against various cancer cell lines. The mechanism of action is thought to involve the induction of apoptosis and inhibition of cell proliferation through cell cycle arrest at specific phases .
Case Studies
- Inflammatory Bowel Disease (IBD) : In animal models of IBD, treatment with this compound resulted in reduced disease severity, evidenced by decreased myeloperoxidase activity and lower levels of inflammatory mediators in colonic tissue .
- Rheumatoid Arthritis (RA) : In collagen-induced arthritis models, administration of this compound led to a significant reduction in joint inflammation and damage, correlating with decreased levels of inflammatory cytokines and improved histological outcomes .
Research Findings Summary Table
| Study Focus | Model Used | Key Findings |
|---|---|---|
| Anti-inflammatory Activity | THP-1 Macrophages | Inhibited TNF-α and IL-1β production |
| IBD Treatment | Rat Model | Reduced severity of colitis |
| RA Treatment | Collagen-Induced Arthritis | Decreased joint inflammation and damage |
| Anticancer Activity | Various Cancer Cell Lines | Induced apoptosis and inhibited proliferation |
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural Features and Substituent Effects
Pyrimidine derivatives are often modified at positions 2, 4, and 6 to tailor their electronic, solubility, and bioactivity profiles. Below is a comparative analysis of N-Benzyl-6-methoxypyrimidin-4-amine and related compounds:
Table 1: Structural and Functional Comparison of Pyrimidine Derivatives
Substituent-Driven Property Differences
- Electronic Effects: The 6-methoxy group in this compound donates electron density via resonance, increasing ring nucleophilicity. This contrasts with electron-withdrawing groups like 2-nitro in the analog from , which reduces electron density and may alter binding affinity in biological targets . Benzyl vs.
Hydrogen Bonding and Crystallography :
- Methoxy and amine groups facilitate hydrogen bonding, influencing crystal packing. For example, SHELX software () is commonly used to resolve such structures, though experimental data for this compound is scarce.
- The nitro-containing analog () likely exhibits distinct hydrogen-bonding patterns due to nitro’s polar nature, which could stabilize crystal lattices .
Biological Relevance :
- Methoxy-substituted pyrimidines are often explored as kinase inhibitors due to their ability to mimic ATP’s adenine moiety. The benzyl group may enhance target selectivity via hydrophobic interactions.
- Nitro-substituted analogs (e.g., ) are typically associated with antimicrobial or antiparasitic activity but may exhibit higher toxicity .
Q & A
Q. What advanced techniques quantify binding kinetics to biological targets?
- Methods :
- Surface Plasmon Resonance (SPR): Measure KD (e.g., 120 nM for EGFR).
- Isothermal Titration Calorimetry (ITC): Determine ΔH and ΔS of binding.
- Cryo-EM: Resolve compound-protein complexes at near-atomic resolution .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
